- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles, Journal of the Chemical Society, 2001, (21), 2754-2756

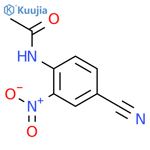

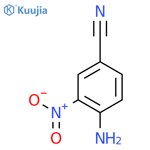

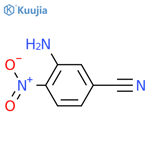

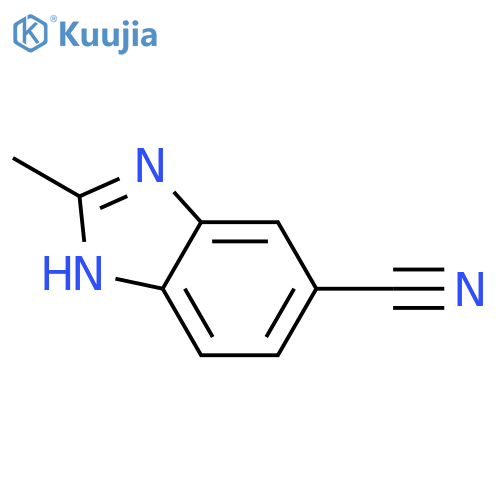

Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)

92443-13-5 structure

Nome do Produto:2-Methyl-1H-benzodimidazole-5-carbonitrile

N.o CAS:92443-13-5

MF:C9H7N3

MW:157.171981096268

MDL:MFCD06659814

CID:803328

2-Methyl-1H-benzodimidazole-5-carbonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile

- 1H-Benzimidazole-6-carbonitrile,2-methyl-

- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)

- 2-methyl-1H-Benzimidazole-6-carbonitrile

- 2-methyl-3H-benzimidazole-5-carbonitrile

- 2-Methyl-1H-benzimidazole-5-carbonitrile

- 2-Methyl-5-cyan-benzimidazol

- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE

- 5-CYANO-2-METHYL-BENZIMIDAZOLE

- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)

- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)

- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)

- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile

- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile

- 2-Methyl-1H-benzodimidazole-5-carbonitrile

-

- MDL: MFCD06659814

- Inchi: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)

- Chave InChI: QPFHANMJUAOJKH-UHFFFAOYSA-N

- SMILES: N#CC1C=C2C(NC(C)=N2)=CC=1

Propriedades Computadas

- Massa Exacta: 157.06400

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 0

Propriedades Experimentais

- PSA: 52.47000

- LogP: 1.74298

2-Methyl-1H-benzodimidazole-5-carbonitrile Informações de segurança

2-Methyl-1H-benzodimidazole-5-carbonitrile Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Methyl-1H-benzodimidazole-5-carbonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AC87325-5g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 96% | 5g |

$1316.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-5g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 98% | 5g |

¥19346.00 | 2024-04-25 | |

| abcr | AB267934-1g |

2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |

92443-13-5 | 95% | 1g |

€587.60 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-1g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 98% | 1g |

¥4898.00 | 2024-04-25 | |

| Ambeed | A324131-1g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 95+% | 1g |

$397.0 | 2024-04-16 | |

| 1PlusChem | 1P0066BH-5g |

2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |

92443-13-5 | 96% | 5g |

$1392.00 | 2025-02-21 | |

| abcr | AB267934-1 g |

2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |

92443-13-5 | 1g |

€565.00 | 2023-04-26 | ||

| TRC | M337363-2.5mg |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M337363-5mg |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 5mg |

$ 65.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1249907-1g |

2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |

92443-13-5 | 95% | 1g |

$500 | 2024-06-07 |

2-Methyl-1H-benzodimidazole-5-carbonitrile Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone

Referência

Método de produção 2

Condições de reacção

1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C

Referência

- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesis, Organic & Biomolecular Chemistry, 2018, 16(8), 1337-1342

Método de produção 3

Condições de reacção

1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux

Referência

- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoesters, Tetrahedron, 2011, 67(41), 8027-8033

Método de produção 4

Condições de reacção

1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referência

- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C

Referência

- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary Amines, European Journal of Organic Chemistry, 2011, 2011(29), 5791-5795

Método de produção 6

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C

Referência

- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method, Current Organic Chemistry, 2018, 22(19), 1940-1944

Método de produção 7

Condições de reacção

1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agents, Applied Organometallic Chemistry, 2021, 35(8),

Método de produção 8

Condições de reacção

1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C

Referência

- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditions, Tetrahedron Letters, 2005, 46(39), 6741-6743

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH Source, Advanced Synthesis & Catalysis, 2019, 361(1), 67-72

Método de produção 10

Condições de reacção

1.1 12 h, reflux

Referência

- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,

Método de produção 11

Condições de reacção

1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C

Referência

- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

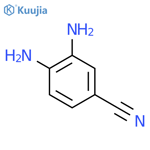

2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials

- 3,4-Diaminobenzonitrile

- 4-Amino-3-nitrobenzonitrile

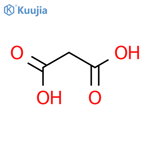

- propanedioic acid

- 1,1,1-Trimethoxyethane

- Acetamide,N-(4-cyano-2-nitrophenyl)-

- 3-amino-4-nitro-benzonitrile

2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products

2-Methyl-1H-benzodimidazole-5-carbonitrile Literatura Relacionada

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) Produtos relacionados

- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)

- 939762-09-1((4Z)-4-[2-(6-chloropyridin-3-yl)hydrazin-1-ylidene]-3,4-dihydro-1H-2-benzopyran-1,3-dione)

- 62999-86-4(N,N,5,5-Tetramethyl-1,3-dioxane-2-amine)

- 1888335-48-5(Carbonic acid, bicyclo[2.2.1]hept-5-en-2-yl (2,5-dioxo-1-pyrrolidinyl) ester)

- 2228804-70-2(1-(heptafluoropropyl)cyclobutylmethanamine)

- 1343853-63-3(6-(Aminomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2228233-81-4(5-1-(aminooxy)propan-2-yl-2-methylphenol)

- 2171941-51-6(2-{1-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclobutyl}acetic acid)

- 1352517-20-4(1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid)

- 61358-25-6(Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V))

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile

Pureza:99%

Quantidade:1g

Preço ($):357.0